molecular formula C15H11BrN2O2 B2816241 N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-37-5

N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2816241
CAS No.: 941969-37-5
M. Wt: 331.169
InChI Key: IGNVPXOLJDQTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: is a heterocyclic compound that features a furo[3,2-b]pyridine core with a bromophenyl and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of 4-bromoacetophenone with a suitable furan derivative under basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. Common reagents used in these reactions include sodium hydroxide, ethanol, and various amine derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

  • N-(4-bromophenyl)pyridine-2-carboxamide
  • N-(4-bromophenyl)furan-2-carboxamide
  • N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide

Comparison: N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the presence of the furo[3,2-b]pyridine core, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNVPXOLJDQTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.